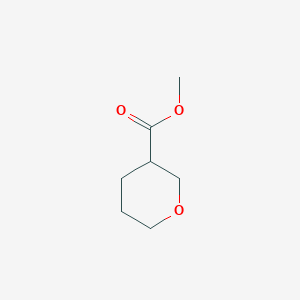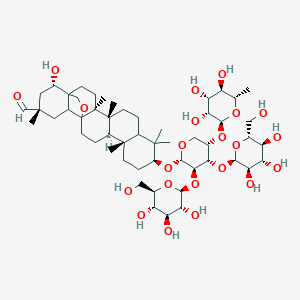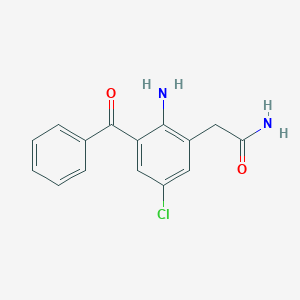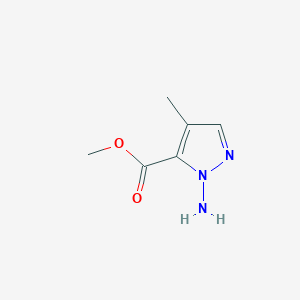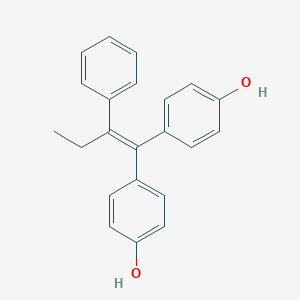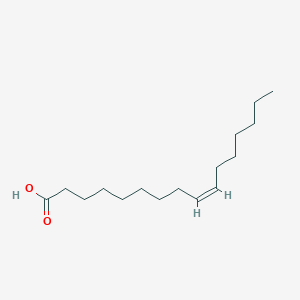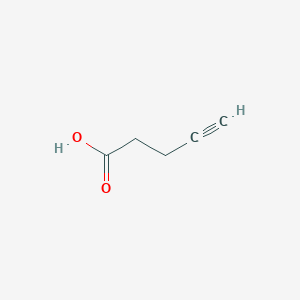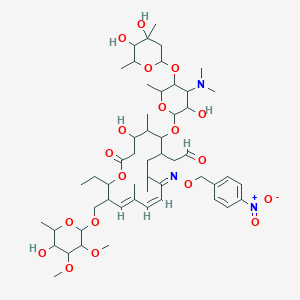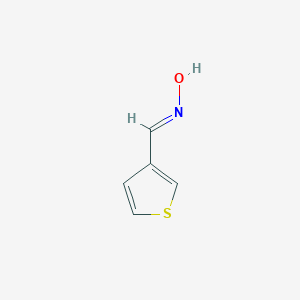
Thiophene-3-carboxaldoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-3-carboxaldoxime is a chemical compound that has been studied extensively for its potential applications in various scientific fields. It is a versatile molecule that can be synthesized using different methods, and its unique properties make it an attractive candidate for further research.
Wirkmechanismus
The mechanism of action of thiophene-3-carboxaldoxime is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and fungal growth. It has also been shown to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.
Biochemische Und Physiologische Effekte
Thiophene-3-carboxaldoxime has been shown to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of immune responses. It has also been shown to have antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Thiophene-3-carboxaldoxime has several advantages for lab experiments, including its ease of synthesis, low toxicity, and versatility. However, its low solubility in water and organic solvents can limit its use in certain experiments. Additionally, its stability can be affected by various factors, such as pH and temperature, which can affect the reproducibility of results.
Zukünftige Richtungen
There are several future directions for the study of thiophene-3-carboxaldoxime, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in drug development, materials science, and organic synthesis. Additionally, the use of thiophene-3-carboxaldoxime in combination with other compounds or therapies may enhance its efficacy and reduce potential side effects. Further studies are needed to fully understand the potential of thiophene-3-carboxaldoxime in various scientific fields.
In conclusion, thiophene-3-carboxaldoxime is a versatile molecule with potential applications in various scientific fields. Its unique properties make it an attractive candidate for further research, and its potential for drug development, materials science, and organic synthesis warrants further investigation. While there are limitations to its use in lab experiments, the future directions for its study are promising and may lead to significant advancements in various scientific fields.
Synthesemethoden
There are various methods for synthesizing thiophene-3-carboxaldoxime, including the reaction of thiophene-3-carboxaldehyde with hydroxylamine hydrochloride, the reaction of thiophene-3-carboxylic acid with hydroxylamine hydrochloride, and the reaction of thiophene-3-carboxylic acid with hydroxylamine-O-sulfonic acid. The yield and purity of the product vary depending on the method used.
Wissenschaftliche Forschungsanwendungen
Thiophene-3-carboxaldoxime has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. It has been shown to have antibacterial, antifungal, and antitumor activities, making it a promising candidate for drug development. Additionally, it has been used in the synthesis of various organic compounds and materials, such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
(NE)-N-(thiophen-3-ylmethylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZUXSHORSJIZ-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-3-carbaldehyde oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
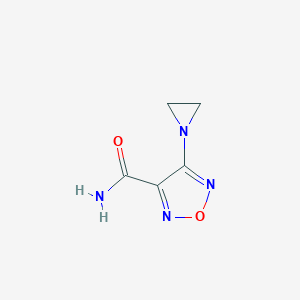
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)
